molecular formula C18H21NO4S B2840764 N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzenesulfonamide CAS No. 1421514-16-0

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzenesulfonamide

Cat. No.: B2840764
CAS No.: 1421514-16-0
M. Wt: 347.43
InChI Key: UJZAWPSTLWMAMD-UHFFFAOYSA-N
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Description

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzenesulfonamide is a complex organic compound that features a naphthalene ring system fused with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzenesulfonamide typically involves several key steps:

    Formation of the Naphthalene Derivative: The starting material, 2-hydroxy-1,2,3,4-tetrahydronaphthalene, is prepared through the reduction of 2-naphthol using a suitable reducing agent such as sodium borohydride.

    Sulfonamide Formation: The naphthalene derivative is then reacted with 2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine. This reaction typically occurs under mild conditions, such as room temperature, to form the sulfonamide linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

    Reduction: The sulfonamide group can be reduced under specific conditions to form an amine.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Probes: It serves as a chemical probe in research to elucidate biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The naphthalene ring system may also contribute to its binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzenesulfonamide: Lacks the methoxy group, which may affect its biological activity and solubility.

    N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-chlorobenzenesulfonamide: Contains a chlorine substituent instead of a methoxy group, potentially altering its reactivity and interaction with biological targets.

Uniqueness

The presence of the methoxy group in N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methoxybenzenesulfonamide distinguishes it from similar compounds, potentially enhancing its solubility and modifying its interaction with biological targets. This structural feature may contribute to its unique pharmacological profile and research applications.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-23-16-8-4-5-9-17(16)24(21,22)19-13-18(20)11-10-14-6-2-3-7-15(14)12-18/h2-9,19-20H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZAWPSTLWMAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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